molecular formula C9H20N2 B3070963 N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine CAS No. 100708-28-9

N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine

Cat. No. B3070963
CAS RN: 100708-28-9
M. Wt: 156.27 g/mol
InChI Key: QBXOEDRXHFFODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .


Synthesis Analysis

Synthesis analysis involves understanding the methods and processes used to create the compound. This can include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the compound. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

  • Sigma Receptor Ligand Development : A study by de Costa et al. (1992) identified a novel class of superpotent sigma ligands specific for the sigma receptor. These compounds, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, showed high efficacy and selective identity for sigma receptors, potentially useful for the development of therapeutic agents [de Costa et al., 1992].

  • Metamagnetic Material Development : Chattopadhyay et al. (2007) synthesized a novel single thiocyanato-bridged one-dimensional polymer using a ligand related to N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine. This compound demonstrated metamagnetic properties with a Neél temperature (T(N)) of 3.5 K, indicating potential applications in materials science [Chattopadhyay et al., 2007].

  • Radiopharmaceutical Development : Mukherjee et al. (1995) developed new analogs of the dopamine D-2 receptor antagonist, FPMB, by modifying the ethyl group at the pyrrolidine nitrogen in FPMB. One of these analogs, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide, demonstrated high uptake in rat striatum and monkeys, suggesting its application in PET imaging for neurological studies [Mukherjee et al., 1995].

  • Chemical Synthesis and Catalysis : Kumar et al. (2016) investigated the use of palladium(II) and nickel(II) complexes of Schiff base ligands related to N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine in catalyzing tandem ethylene dimerization and Friedel-Crafts alkylation of toluene. These compounds were found to be effective catalysts for producing mono-, di-, and tri-butyltoluenes [Kumar et al., 2016].

  • Synthesis of Neuroleptic Agents : De Paulis et al. (1986) synthesized a series of salicylamide derivatives with N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxysalicylamide structure and tested them for antidopamine activity. These compounds were potent and had low toxicity, suggesting their potential as neuroleptic agents [De Paulis et al., 1986].

  • Thermodynamic and Thermophysical Studies : Das et al. (1993) evaluated the thermodynamic and thermophysical properties of various organic nitrogen compounds, including pyrrolidine and related structures. These studies provide essential data for the use of these compounds in various chemical applications [Das et al., 1993].

  • Antidepressant Studies : Bailey et al. (1985) described a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which showed potential as antidepressants with reduced side effects in animal models [Bailey et al., 1985].

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. This is particularly relevant for compounds used in medicine or biology .

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could be based on its properties, uses, or mechanisms of action .

properties

IUPAC Name

N-ethyl-3-pyrrolidin-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-10-6-5-9-11-7-3-4-8-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXOEDRXHFFODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.